(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone
Description
This compound features a benzothiazine core substituted with a 1,1-dioxide group, a p-tolyl (4-methylphenyl) group at position 4, and a 2,4-dimethylphenyl ketone at position 2. The p-tolyl and dimethylphenyl substituents contribute steric bulk and lipophilicity, which may affect solubility and biological interactions .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-16-8-11-19(12-9-16)25-15-23(24(26)20-13-10-17(2)14-18(20)3)29(27,28)22-7-5-4-6-21(22)25/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDGJXPZBLEGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone , often referred to as a benzothiazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its role as an acetylcholinesterase (AChE) inhibitor and other relevant biological activities.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzothiazine core linked to a dimethylphenyl group and a dioxido moiety. This unique structure may contribute to its biological activity through various mechanisms.
Synthesis
The synthesis of benzothiazine derivatives typically involves multi-step chemical reactions that can include cyclization and functional group modifications. For instance, the synthesis may involve the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity and yield.
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of benzothiazine derivatives as acetylcholinesterase inhibitors , which are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
- Case Study : In vitro assays demonstrated that certain benzothiazine derivatives exhibit significant AChE inhibitory activity. For example, a related compound showed an IC50 value of 2.7 µM, indicating strong inhibitory potential against AChE .
Other Biological Activities
Beyond AChE inhibition, benzothiazine derivatives have been explored for various biological activities:
- Antimicrobial Activity : Some studies have reported antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary investigations indicate that these compounds may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of benzothiazine derivatives. Modifications at specific positions on the benzothiazine core or substituent groups can enhance or diminish activity:
| Modification | Effect on Activity |
|---|---|
| Dimethyl substitution on phenyl | Enhanced AChE inhibition |
| Dioxido moiety presence | Increased stability and bioavailability |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In vitro Studies : Various derivatives were synthesized and tested for their AChE inhibition using the Ellman method. Results indicated promising inhibitory effects that warrant further exploration .
- Molecular Docking Studies : Computational methods have been employed to predict binding interactions between the compound and AChE, providing insights into how structural features influence efficacy .
- Comparative Studies : The activity of this compound was compared with other known AChE inhibitors, demonstrating competitive efficacy in biochemical assays.
Comparison with Similar Compounds
Structural Features
The following table compares structural attributes of analogous benzothiazine and related heterocyclic derivatives:
| Compound Name | Core Heterocycle | Substituents (Position) | Key Functional Groups | Evidence ID |
|---|---|---|---|---|
| (2,4-Dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone | Benzo[b][1,4]thiazine | p-Tolyl (4), 2,4-dimethylphenyl ketone (2) | 1,1-Dioxide | |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Benzo[b][1,4]thiazine | 4-Butylphenyl (4), phenyl ketone (2) | 1,1-Dioxide | |
| 2-(2,4-Dihydroxyphenyl)-4H-benzo[d][1,3]thiazin-4-one | Benzo[d][1,3]thiazine | 2,4-Dihydroxyphenyl (2) | Ketone (C4) | |
| 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone | Benzo[e][1,2,4]thiadiazine | Thioether linkage, methylbenzooxazinyl | 1,1-Dioxide, thioether | |
| 2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one | Tetrahydro-1,3-thiazine | Diphenyl (2,3) | Ketone (C4) |
Key Observations :
- Heterocycle Type : The 1,4-thiazine core (target compound) differs from 1,3-thiazine (e.g., compound in ) in nitrogen/sulfur positioning, altering electronic distribution. The thiadiazine in introduces an additional nitrogen, increasing polarity.
- Substituents : Bulky groups (e.g., 4-butylphenyl in ) reduce solubility compared to hydrophilic dihydroxyphenyl in . The p-tolyl group in the target compound balances lipophilicity and steric effects.
- Functional Groups: The 1,1-dioxide group (target compound, ) enhances stability via resonance, contrasting with non-sulfonated analogs like .
Q & A
Q. Which advanced spectroscopic methods resolve ambiguities in stereochemical assignments?
- Strategies :
- NOESY : Correlate spatial proximity of 2,4-dimethylphenyl protons with the thiazine ring to confirm substituent orientation .
- VCD (Vibrational Circular Dichroism) : Distinguish enantiomers in chiral derivatives .
- Case Study : X-ray crystallography (R-factor = 0.042) unambiguously assigned the (R)-configuration at C3 of the benzothiazine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
